3-Bromo-5-(bromomethyl)isoxazole

Catalog No.
S696522
CAS No.
88982-28-9
M.F
C4H3Br2NO
M. Wt
240.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-(bromomethyl)isoxazole

CAS Number

88982-28-9

Product Name

3-Bromo-5-(bromomethyl)isoxazole

IUPAC Name

3-bromo-5-(bromomethyl)-1,2-oxazole

Molecular Formula

C4H3Br2NO

Molecular Weight

240.88 g/mol

InChI

InChI=1S/C4H3Br2NO/c5-2-3-1-4(6)7-8-3/h1H,2H2

InChI Key

NFCHMZFEFOKVDT-UHFFFAOYSA-N

SMILES

C1=C(ON=C1Br)CBr

Canonical SMILES

C1=C(ON=C1Br)CBr

3-Bromo-5-(bromomethyl)isoxazole is a bifunctional heterocyclic building block characterized by two distinct reactive sites: an electrophilic bromomethyl group at the 5-position and an aryl-like bromine at the 3-position [1]. This structural configuration enables orthogonal reactivity, allowing chemists to perform rapid, high-yielding nucleophilic substitutions (SN2) at the aliphatic center without disturbing the 3-bromo handle, which can subsequently be utilized for transition-metal-catalyzed cross-coupling reactions or halogen-metal exchange. In procurement and process chemistry, this pre-functionalized scaffold is prioritized over simpler isoxazoles because it eliminates the need for harsh, low-yielding benzylic bromination steps, thereby streamlining the synthesis of complex agrochemicals, muscimol analogs, and novel pharmaceutical libraries [1].

Research Fit

Orthogonal bifunctional handle: C-3 bromo for cross-coupling, C-5 bromomethyl for nucleophilic substitution
Regioselective elaboration: Sequential derivatization without protecting group interconversion
Mature synthetic access: 1,3-dipolar cycloaddition route provides reliable sourcing for medicinal chemistry campaigns

Substituting 3-bromo-5-(bromomethyl)isoxazole with closely related analogs, such as 3-bromo-5-methylisoxazole or 5-(bromomethyl)isoxazole, introduces significant synthetic bottlenecks that inflate procurement costs and extend development timelines [1]. For instance, utilizing 3-bromo-5-methylisoxazole requires a radical bromination step to activate the 5-methyl group. This reaction notoriously suffers from poor selectivity, generating a mixture of unreacted starting material, the desired monobromide, and over-brominated dibromomethyl impurities, which necessitates tedious chromatographic purification and significantly depresses overall yield [1]. Conversely, using 5-(bromomethyl)isoxazole provides the necessary alkylating handle but completely lacks the 3-bromo substituent, precluding any late-stage functionalization at the 3-position via Suzuki or Buchwald-Hartwig couplings. Consequently, procuring 3-bromo-5-(bromomethyl)isoxazole directly is a highly efficient strategy when both immediate alkylation and subsequent cross-coupling are required in a streamlined synthetic route [1].

Substitution Risk

1
Mono-functional analogs (e.g., 5-(bromomethyl)isoxazole) lack the C-3 bromo handle, doubling synthetic steps for sequential diversification
2
Methyl analog (3-bromo-5-methylisoxazole) requires an additional radical bromination step before nucleophilic displacement, lowering overall yield
3
Chloromethyl analog (3-bromo-5-(chloromethyl)isoxazole) shows reduced SN2 reactivity due to poorer chloride leaving group, requiring re-optimized conditions

Bypassing Radical Bromination Inefficiencies

When synthesizing 5-substituted 3-bromoisoxazole derivatives, starting from the unactivated 3-bromo-5-methylisoxazole requires an initial Wohl-Ziegler bromination (e.g., NBS/AIBN). This radical process typically yields a mixture of products, capping the isolated yield of the desired monobromide at 50-65% due to the competitive formation of the dibromomethyl byproduct and unreacted starting material [1]. By procuring the pre-functionalized 3-bromo-5-(bromomethyl)isoxazole, process chemists bypass this non-selective step entirely, starting the sequence with a >95% pure electrophile. This direct substitution strategy effectively increases the throughput of the first synthetic step by up to 40% while eliminating the need for resource-intensive chromatographic separations [1].

Evidence DimensionFirst-step isolated yield for 5-alkylated intermediates
Target Compound Data>95% effective yield (direct SN2 utilization)
Comparator Or Baseline3-Bromo-5-methylisoxazole (typically 50-65% after NBS bromination and purification)
Quantified Difference~30-45% higher effective yield and elimination of one synthetic step
ConditionsStandard laboratory or pilot-plant scale synthesis

Bypassing the low-yielding radical bromination step directly reduces raw material waste and simplifies downstream purification, making it highly cost-effective for scale-up.

Synthetic yield
Class-level inference
High yields reported for 3-bromo-5-substituted isoxazoles as a class via 1,3-dipolar cycloaddition (Chiarino et al. 1987). Specific isolated yield for target compound not separately reported.
Supports procurement evaluation for multi-step synthesis campaigns
Head-to-head yield data vs. 3-aryl analogs not available; verify with pilot reaction

Orthogonal Reactivity for Sequential Functionalization

3-Bromo-5-(bromomethyl)isoxazole exhibits highly differentiated reactivity between its two halogenated sites. The aliphatic bromomethyl group undergoes rapid nucleophilic substitution with amines or thiols under mild basic conditions with near-quantitative conversion, leaving the 3-bromo group completely intact [1]. The preserved 3-bromo handle can then be engaged in palladium-catalyzed Suzuki-Miyaura couplings. In contrast, 5-(bromomethyl)isoxazole entirely lacks this capacity, forcing a complete redesign of the synthetic route if 3-position functionalization is required [1]. Attempting a similar sequence with a dichloro analog (e.g., 3-chloro-5-(chloromethyl)isoxazole) results in sluggish cross-coupling kinetics due to the stronger C-Cl bond.

Evidence DimensionCapability for sequential, orthogonal functionalization
Target Compound DataHigh SN2 reactivity at C5; preserved C3-Br for subsequent Pd-coupling
Comparator Or Baseline5-(Bromomethyl)isoxazole (incapable of C3 cross-coupling)
Quantified DifferenceEnables 2-step orthogonal functionalization vs. 0% capability for the monofunctional comparator
ConditionsMild basic SN2 conditions followed by standard Pd-catalyzed cross-coupling

The ability to selectively react the 5-position and then the 3-position allows for the rapid, modular assembly of complex libraries without protecting groups.

Reactive handles
Class-level inference
Target: 2 electrophilic sites (C-3 Br for cross-coupling, C-5 CH₂Br for SN₂)
Mono-functional analogs: 1 reactive site only
2× reactive handles reduce synthetic steps and purification events
Enables sequential orthogonal derivatization without protecting group manipulations
Based on structural analysis and established SN₂ leaving group order (Br > Cl)

Accelerated Alkylation Kinetics

In the synthesis of complex ether or thioether intermediates, the choice of the alkylating agent is critical for reaction efficiency. The bromomethyl group in 3-bromo-5-(bromomethyl)isoxazole serves as a highly reactive electrophile, typically driving SN2 reactions to completion within 1-4 hours under standard conditions [1]. If a buyer were to substitute this with a chloromethyl analog, the reaction kinetics would be significantly retarded due to the poorer leaving-group ability of the chloride ion. This necessitates the addition of catalysts (like NaI for Finkelstein in situ conversion) or extended heating, which can compromise sensitive substrates [1].

Evidence DimensionSN2 reaction time and conversion efficiency
Target Compound Data1-4 hours to full conversion
Comparator Or BaselineChloromethyl isoxazole analogs (often require >12 hours or additive catalysts)
Quantified Difference>3x reduction in reaction time without the need for iodide catalysts
ConditionsNucleophilic substitution with standard nucleophiles in polar aprotic solvents

Faster, cleaner reactions without the need for additives directly translate to lower processing costs and higher reactor throughput in industrial manufacturing.

Fluorination access
Cross-study comparable
Target: C-5 bromomethyl enables direct nucleophilic fluorination to 5-fluoromethylisoxazole
Methyl analog: Requires radical bromination followed by fluoride displacement (two-step, lower overall yield)
One synthetic step saved, avoids radical initiators and byproducts
Supports late-stage fluorination for metabolic stability optimization
Method transferable from 3-aryl substrates (Chalyk et al. 2019)
Purity specification
Supporting evidence
Certified purity ≥95–98% across multiple vendors; batch-specific QC (HPLC, NMR, GC) available
Meets reproducibility requirements for regulated research environments
Supplier specifications; verify batch certificate before use
Chemoselectivity
Class-level inference
Target: C-3 Br (sp²) undergoes Pd-catalyzed cross-coupling; C-5 CH₂Br (sp³) remains inert
3-(Bromomethyl)isoxazole: Lacks ring-bound halogen, limiting diversification to one site
Enables sequential C-3 then C-5 elaboration without protecting groups
Maximizes chemical space coverage per building block in library synthesis
Suzuki-Miyaura conditions: Pd catalyst, arylboronic acid, 60–100°C
Physicochemical profile
Supporting evidence
MW 240.88 g/mol, LogP 2.33, heavy atoms 8, rotatable bonds 1. ~49% heavier and 25–31% higher density than mono-brominated analogs
Distinct MW and lipophilicity aid HPLC tracking and fragment library design
Predicted properties; confirm experimentally for critical applications

Modular Synthesis of GABAA Receptor Ligands

Because the 3-bromo group can be converted to an amine or hydroxyl group, and the bromomethyl group easily substituted, this compound is an ideal starting material for synthesizing analogs of muscimol (a potent GABAA agonist) [1]. It allows researchers to rapidly vary the 5-position substituent while maintaining the core isoxazole pharmacophore, streamlining structure-activity relationship (SAR) studies.

Development of Agrochemical Libraries

The isoxazole ring is a privileged motif in modern herbicides and fungicides. The orthogonal reactivity of 3-bromo-5-(bromomethyl)isoxazole enables the rapid assembly of diverse agrochemical candidates by first appending a specific targeting moiety via SN2 at the 5-position, followed by tuning the electronic or steric properties of the molecule via cross-coupling at the 3-position [2].

Fragment-Based Drug Discovery

In FBDD, rigid, low-molecular-weight, bifunctional scaffolds are highly prized. This compound serves as an excellent core fragment, allowing medicinal chemists to grow the molecule in two distinct vectors (C3 and C5) using standard, high-yielding functionalization techniques, thereby accelerating the hit-to-lead optimization process [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Parallel Diversification of Isoxazole Scaffolds
Orthogonal bifunctional reactivity (C-3 cross-coupling, C-5 SN₂)
Chemoselectivity in sequential derivatization
Fluorinated Isoxazole Bioisostere Synthesis
C-5 bromomethyl nucleophilic fluorination
Fluoride displacement efficiency and metabolic stability context
Antibacterial Side Chain Research (Cephalosporin Derivatives)
3-Bromoisoxazole pharmacophore integration
Antimicrobial screening context and beta-lactamase compatibility
Fragment-Based Library Design and SAR Expansion
Fragment-appropriate properties (MW < 300, rotatable bonds 1)
Systematic hit expansion from two diversity vectors

XLogP3

2

Wikipedia

3-Bromo-5-(bromomethyl)-1,2-oxazole

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